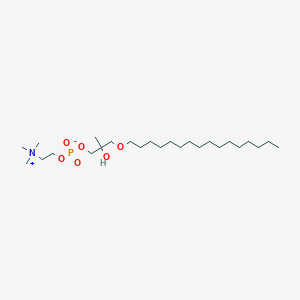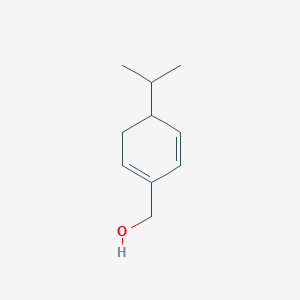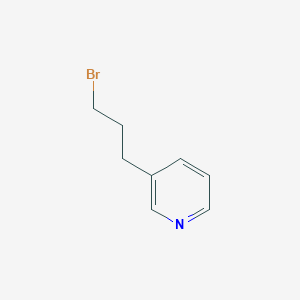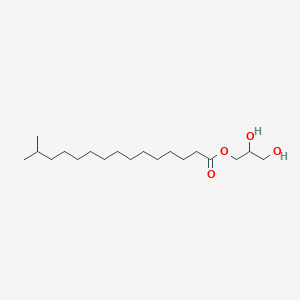
2-Methyl-lyso-paf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound that belongs to the class of glycerophosphocholines It is characterized by its unique structure, which includes a hexadecoxy group, a hydroxy group, a methyl group, and a trimethylazaniumyl group attached to an ethyl phosphate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the hexadecoxy group, which is then attached to a hydroxy-methylpropyl backbone. The final step involves the introduction of the trimethylazaniumyl group and the ethyl phosphate moiety under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular signaling and membrane dynamics due to its structural similarity to natural phospholipids.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in formulations for targeted therapies.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, surfactants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Glycerophosphocholine: A naturally occurring compound with a similar backbone but different functional groups.
Phosphatidylcholine: Another phospholipid with a similar structure but different fatty acid chains.
Lysophosphatidylcholine: A derivative of phosphatidylcholine with one fatty acid chain removed.
Uniqueness: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its long hexadecoxy chain and trimethylazaniumyl group make it particularly interesting for applications requiring amphiphilic molecules with specific interactions.
Properties
CAS No. |
107560-67-8 |
|---|---|
Molecular Formula |
C25H54NO6P |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |
InChI Key |
BZLKOORCGCYQJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
Synonyms |
1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)



![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)
